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Cat. No.: B10819861 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the performance of potent Disruptor of Telomeric Silencing 1-Like (DOT1L)

inhibitors against other methyltransferases, supported by experimental data and detailed

methodologies. DOT1L is a prime therapeutic target, particularly in mixed-lineage leukemia

(MLL)-rearranged leukemias, making the selectivity of its inhibitors a critical aspect of their

development.[1][2]

Unveiling the Selectivity of DOT1L Inhibitors
The development of small molecule inhibitors targeting DOT1L has been a significant focus in

epigenetic drug discovery.[3] A key challenge in targeting methyltransferases is achieving

selectivity, as many of these enzymes share a conserved S-adenosyl-L-methionine (SAM)

binding pocket.[4][5] However, structural analyses of the DOT1L catalytic domain have

revealed a unique hydrophobic pocket adjacent to the SAM-binding site, which is not present in

many other histone methyltransferases.[4][6] This structural feature has been exploited to

design highly selective inhibitors that exhibit minimal activity against other methyltransferases

like G9a, SUV39H1, PRMT1, and CARM1.[4][6]

Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 or Ki values) of several well-

characterized DOT1L inhibitors against a panel of other histone methyltransferases,

demonstrating their remarkable selectivity.
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Inhibitor DOT1L CARM1 PRMT1 G9a SUV39H1
Referenc
e

Compound

4

38 nM

(IC50)

1.1 µM

(IC50)

2.7 µM

(IC50)

1.8 µM

(IC50)

>100 µM

(IC50)
[4]

Compound

5

120 nM

(IC50)

>100 µM

(IC50)

>100 µM

(IC50)

>100 µM

(IC50)

>100 µM

(IC50)
[4]

Compound

6

110 nM

(IC50)

>100 µM

(IC50)

>100 µM

(IC50)

>100 µM

(IC50)

>100 µM

(IC50)
[4]

EPZ-5676
<0.1 nM

(Ki)
>50 µM >50 µM >50 µM >50 µM [7]

SAH
0.16 µM

(Ki)

0.40 µM

(Ki)

0.86 µM

(Ki)

0.57 µM

(Ki)
4.9 µM (Ki) [4]

The Role of DOT1L in MLL-Rearranged Leukemia
In MLL-rearranged leukemias, chromosomal translocations result in MLL fusion proteins that

aberrantly recruit DOT1L to specific gene loci, including the HOXA9 and MEIS1 gene clusters.

[1][2] This leads to hypermethylation of histone H3 on lysine 79 (H3K79) and subsequent

overexpression of genes that drive leukemogenesis.[2] Selective DOT1L inhibitors block this

pathogenic activity, leading to the downregulation of these target genes and the induction of

apoptosis in leukemia cells.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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